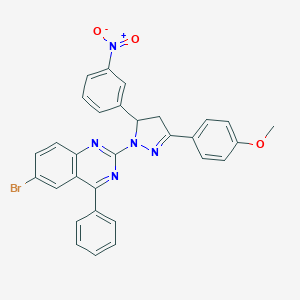
6-bromo-2-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-2-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline is a useful research compound. Its molecular formula is C30H22BrN5O3 and its molecular weight is 580.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 6-bromo-2-(3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and applications based on diverse research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes:
- Bromine atom at the 6-position.
- A quinazoline core that is known for various pharmacological properties.
- A pyrazole moiety , which contributes to its biological activity.
Structural Formula
The structural representation can be summarized as follows:
This formula indicates the presence of various functional groups that may influence its interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinazoline and pyrazole possess activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and other pathogenic bacteria.
The proposed mechanism of action includes:
- Inhibition of DNA gyrase and topoisomerase enzymes , which are critical for bacterial DNA replication.
- Disruption of cell membrane integrity leading to cell lysis.
Case Studies
- Synthesis and Testing : A study synthesized a related compound and tested its antimicrobial efficacy against several strains. The results demonstrated a minimum inhibitory concentration (MIC) in the low micromolar range, indicating potent activity .
- Molecular Docking Studies : Computational studies using molecular docking suggested that the compound binds effectively to target proteins involved in bacterial resistance mechanisms, enhancing its potential as a therapeutic agent .
Cytotoxicity and Anticancer Activity
There is emerging evidence suggesting that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines. Preliminary studies have shown:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation in vitro.
Toxicological Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. Early-stage studies indicate moderate toxicity levels; however, comprehensive toxicological evaluations are needed to establish safety for therapeutic use.
Research Findings Summary
Propiedades
IUPAC Name |
6-bromo-2-[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22BrN5O3/c1-39-24-13-10-19(11-14-24)27-18-28(21-8-5-9-23(16-21)36(37)38)35(34-27)30-32-26-15-12-22(31)17-25(26)29(33-30)20-6-3-2-4-7-20/h2-17,28H,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCMJCAFVPGMOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C4=NC5=C(C=C(C=C5)Br)C(=N4)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22BrN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














